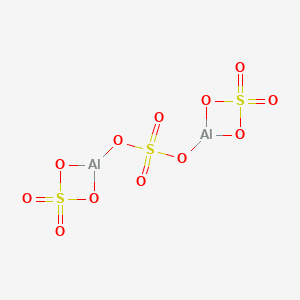
Aluminum sulfate
Cat. No. B167585
Key on ui cas rn:
10043-01-3
M. Wt: 342.2 g/mol
InChI Key: DIZPMCHEQGEION-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
Patent
US08641869B2
Procedure details


To the aqueous polymer mixture was added 0.4 g aluminum sulfate octadecahydrate (Sigma Aldrich, Wis.) in 50 mL deionized water. The polymer mixture was then mixed for 30 minutes to provide a crosslinked polymer gel.
Name
aluminum sulfate octadecahydrate
Quantity
0.4 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[S:19]([O-:23])([O-:22])(=[O:21])=[O:20].[Al+3:24].[S:25]([O-:29])([O-:28])(=[O:27])=[O:26].[S:30]([O-:34])([O-:33])(=[O:32])=[O:31].[Al+3]>O>[S:19]([O-:23])([O-:22])(=[O:21])=[O:20].[Al+3:24].[S:25]([O-:29])([O-:28])(=[O:27])=[O:26].[S:30]([O-:34])([O-:33])(=[O:32])=[O:31].[Al+3:24] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22,24.25.26.27.28|
|
Inputs


Step One
|
Name
|
aluminum sulfate octadecahydrate
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The polymer mixture was then mixed for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a crosslinked polymer gel
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
